molecular formula C15H18N2O4S B2921093 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide CAS No. 565194-84-5

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2921093
CAS No.: 565194-84-5
M. Wt: 322.38
InChI Key: AAOCXTAQSXUNCH-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide ( 565194-84-5) is a chemical compound supplied as a white to off-white powder with a stated purity of 99% . It is described as a research compound with potential applications in the development of healing drugs, indicating its value in medicinal chemistry and pharmaceutical research . As a benzenesulfonamide derivative, it shares a core structural motif with a broad class of biologically active molecules. Recent scientific literature highlights the significant research interest in sulfonamide-based derivatives, particularly for their potential as potent inhibitors of various biological targets, such as LRPPRC, STAT3, and CDK1, which are relevant in oncology and other therapeutic areas . This suggests that this compound could serve as a valuable intermediate or scaffold for synthesizing novel compounds for biochemical screening and drug discovery projects. The compound should be stored sealed and preserved according to the supplier's recommendations . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOCXTAQSXUNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name Substituent at Para Position Key Structural Features Biological Activity Reference
5-Amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide –OCH₂CH₃ (ethoxy) Ethoxy group enhances lipophilicity Under investigation (structural analog data used)
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide –Cl (chloro) Chloro group increases electron-withdrawing effects Antimicrobial potential
5-Amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide –Br (bromo) Bromo group improves halogen bonding Intermediate in anticancer drug synthesis
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide –CH=CH-C₆H₄Cl (chalcone) Chalcone moiety adds π-conjugation Potent anticancer activity (HCT-116 cell line)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound increases lipophilicity and may improve membrane permeability compared to electron-withdrawing chloro/bromo substituents .
  • Hybrid Structures : Chalcone-sulfonamide hybrids (e.g., compound 75 in ) demonstrate enhanced anticancer activity due to conjugated double bonds enabling DNA intercalation .

Physicochemical Properties

Property Target Compound Chloro Analog (CAS 729578-90-9) Chalcone Hybrid (Compound 75)
Molecular Weight ~312.34 (estimated) 258.62 375.83
Solubility Moderate in DMF/CH₂Cl₂ Low in water, high in DMSO Low in polar solvents
LogP (Predicted) ~2.5 ~2.1 ~3.8
Crystallinity Not reported Crystallizes from acetonitrile Amorphous ()

Notes:

  • The ethoxy group in the target compound likely increases LogP compared to the chloro analog, favoring blood-brain barrier penetration .
  • Crystallinity data for the target compound is lacking, but related sulfonamides form stable crystals suitable for X-ray studies () .

Pharmacological Activity

  • Antimicrobial Activity : N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives () show moderate antimicrobial effects, suggesting the target compound’s ethoxy group may enhance this activity .
  • Anticancer Potential: Chalcone-sulfonamide hybrids () inhibit cancer cell lines (e.g., HCT-116) with IC₅₀ values <10 µM, indicating substituents like acryloyl groups critically enhance efficacy .
  • Enzyme Inhibition : Sulfonamides often target carbonic anhydrases or kinases. The ethoxy group may modulate selectivity for kinase inhibitors, as seen in .

Biological Activity

5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonamide group plays a crucial role in its pharmacological effects by mimicking p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thus exhibiting antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-71.76 ± 0.19Induction of apoptosis
A-5490.08–12.07Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This action suggests its potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study involving LPS-injected mice demonstrated that treatment with the compound significantly reduced microglial activation and astrocyte proliferation, indicating a protective effect against neuroinflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the ethoxy and methoxy groups enhances lipophilicity, improving membrane permeability and bioavailability. SAR studies indicate that modifications to these substituents can lead to variations in potency and selectivity towards specific molecular targets.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Ethoxy groupIncreases lipophilicity
Methoxy groupEnhances binding affinity
Amino groupEssential for anticancer activity

Q & A

Q. What are the optimal synthetic routes for 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, and how can intermediates be characterized?

Methodology :

  • Step 1 : React 5-amino-2-methoxyaniline with 4-ethoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Step 3 : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and IR (sulfonamide S=O stretch at ~1150–1350 cm1^{-1}) .
  • Key Challenge : Avoid over-oxidation of the amino group; use inert atmosphere (N2_2) during synthesis .

Q. How can researchers validate the crystalline structure of this compound?

Methodology :

  • X-ray crystallography : Use SHELXL for refinement, with data collected at 100 K on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Analyze anisotropic displacement parameters with WinGX/ORTEP .
  • Validation Metrics : Ensure R-factor < 5%, and check for hydrogen bonding (e.g., N–H···O=S interactions) to confirm supramolecular packing .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodology :

  • Anticancer screening : Use the NCI-60 cell line panel with 72-hour exposure. Calculate IC50_{50} values via MTT assay .
  • Antimicrobial testing : Perform MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How to resolve contradictions between computational docking predictions and experimental crystallography data?

Methodology :

  • Docking : Use AutoDock Vina with the compound’s XRD-derived structure (PDB file). Compare binding poses (e.g., sulfonamide group orientation) to in vitro activity .
  • Troubleshooting : If discrepancies arise, re-parameterize force fields or validate protonation states (e.g., amino group pKa ~4.5) using MarvinSketch .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodology :

  • Substituent variation : Replace the ethoxy group with halogen (e.g., Cl) or bulkier substituents (e.g., isopropyl). Test derivatives in kinase inhibition assays (e.g., CDK2) .
  • Data Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with IC50_{50} trends .

Q. How to assess metabolic stability in hepatic microsomes?

Methodology :

  • Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Key Metrics : Calculate intrinsic clearance (Clint_{int}) and half-life (t1/2_{1/2}). Compare to control compounds (e.g., verapamil) .

Q. Can this compound synergize with existing chemotherapeutics?

Methodology :

  • Combination Index (CI) : Test with paclitaxel or cisplatin in A549 lung cancer cells via Chou-Talalay method. Use CompuSyn for CI quantification (CI < 1 indicates synergy) .

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